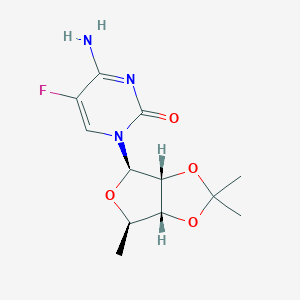

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Description

Propriétés

IUPAC Name |

1-[(3aR,4R,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O4/c1-5-7-8(20-12(2,3)19-7)10(18-5)16-4-6(13)9(14)15-11(16)17/h4-5,7-8,10H,1-3H3,(H2,14,15,17)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYNQHIPVNHJFE-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(O1)N3C=C(C(=NC3=O)N)F)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=C(C(=NC3=O)N)F)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorocytidine typically involves the following steps:

Starting Material: The process begins with 5-fluorocytidine.

Protection: The hydroxyl groups at the 2’ and 3’ positions are protected using 2,2-dimethoxypropane in the presence of an acid catalyst like p-toluenesulfonic acid.

Reaction Conditions: The reaction is carried out in acetone, and a saturated sodium bicarbonate solution is added to neutralize the acid.

Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product.

Analyse Des Réactions Chimiques

5’-Deoxy-2’,3’-O-isopropylidene-5-fluorocytidine undergoes several types of chemical reactions:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Hydrolysis: The isopropylidene group can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.

Common reagents used in these reactions include dichloromethane, ethyl acetate, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthesis Processes

The synthesis of 5'-deoxy-2',3'-O-isopropylidene-5-fluorocytidine involves several steps, often starting from readily available precursors such as D-ribose or 5-fluorouridine. The following table summarizes key synthetic methodologies:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection | D-Ribose + Acylating Agents | Formation of protected ribofuranoside |

| 2 | Nucleophilic Substitution | 5-Fluorocytosine + Protected Ribofuranoside | Formation of nucleoside derivative |

| 3 | Deprotection | Acidic/Basic Conditions | Regeneration of hydroxyl groups |

Antitumor Activity

Research has demonstrated that compounds derived from this compound exhibit significant cytostatic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit cell proliferation in breast and colon cancer models, making them candidates for further development into chemotherapeutic agents .

Intermediate in Drug Synthesis

This compound serves as an essential intermediate in the synthesis of capecitabine, a widely used chemotherapy drug for metastatic colorectal cancer and breast cancer. The conversion processes involve selective deprotection and acylation steps that yield capecitabine with high purity .

Development of Capecitabine

Capecitabine is synthesized from this compound through a series of reactions that include deprotection and acylation with pentyloxy carbonyl groups. Clinical trials have validated its efficacy in treating advanced cancers, showing improved survival rates compared to traditional therapies .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of various derivatives of this compound against different human cancer cell lines, including A549 (lung), MCF7 (breast), and HT29 (colon). Results indicated that modifications at the sugar moiety significantly influence the cytotoxic profile, providing insights for designing more potent analogs .

Mécanisme D'action

The mechanism of action of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorocytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom plays a crucial role in enhancing the compound’s stability and reactivity. Molecular targets include enzymes involved in nucleic acid synthesis and repair .

Comparaison Avec Des Composés Similaires

Halogen-Substituted Derivatives

Key Insights :

Sugar-Modified Nucleosides

Key Insights :

Antiviral and Anticancer Analogs

Key Insights :

- 5-Fluorocytidine derivatives (e.g., capecitabine intermediates) improve targeting by selective activation in tumor tissues .

- Iodinated analogs (e.g., 5-iodo-2'-deoxycytidine) exhibit potent DNA incorporation but face toxicity challenges .

Physicochemical and Pharmacokinetic Comparisons

Activité Biologique

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine (also referred to as 5-dFCR) is a nucleoside analog with significant biological activity, particularly in the context of cancer treatment. This compound is a derivative of 5-fluorocytidine, which is known for its role as a prodrug for the chemotherapeutic agent 5-fluorouracil (5-FU). The modification of the sugar moiety enhances its pharmacological properties, making it a subject of interest in cancer research.

Chemical Structure and Synthesis

5-dFCR is synthesized through a series of chemical reactions starting from 5-fluorocytidine. The synthesis involves protecting the 2' and 3' hydroxyl groups with isopropylidene groups, followed by deoxygenation at the 5' position. This modification is crucial as it influences the compound's stability and biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anti-cancer properties.

Anti-Cancer Efficacy

-

In Vitro Studies :

- In a study involving pancreatic cancer cell lines (BxPC-3 and AsPC-1), 5-dFCR exhibited IC50 values ranging from 14 to 45 μM against primary cells and 37 to 133 μM against metastatic cells, indicating a higher efficacy against non-metastatic cells .

- The compound was compared to 5-FU, showing similar potency, which suggests that it retains the therapeutic potential of its parent compound while potentially offering improved selectivity.

-

Mechanism of Action :

- The mechanism by which 5-dFCR exerts its anti-cancer effects involves its conversion into active metabolites that inhibit DNA synthesis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

- Molecular docking studies indicate that 5-dFCR binds effectively to carboxylesterase enzymes, which are involved in drug metabolism, enhancing its bioavailability .

- Case Studies :

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of 5-dFCR has been characterized through various studies:

- Absorption : The compound demonstrates good absorption characteristics when administered orally.

- Distribution : It shows favorable distribution in tissues, particularly in tumor sites.

- Metabolism : The metabolism primarily occurs via hydrolysis by carboxylesterases, leading to the formation of active metabolites.

- Excretion : Renal excretion is the primary route for elimination.

Comparative Table of Biological Activity

| Compound | IC50 (μM) Primary Cells | IC50 (μM) Metastatic Cells | Mechanism of Action |

|---|---|---|---|

| This compound | 14 - 45 | 37 - 133 | Inhibition of DNA synthesis |

| 5-Fluorouracil (5-FU) | Similar efficacy | Similar efficacy | Inhibition of DNA synthesis |

Q & A

Q. What are the common synthetic routes for preparing 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, and what analytical methods validate its purity?

The synthesis typically involves sequential protection, fluorination, and deprotection steps. The 2',3'-hydroxyl groups are first protected with an isopropylidene group to prevent unwanted side reactions during fluorination at the 5-position . Fluorination may employ reagents like Selectfluor or DAST (diethylaminosulfur trifluoride). Post-synthesis, purity is validated via 1H-NMR (to confirm regioselectivity and protective group integrity) and HPLC (for quantification). specifies that suppliers provide 1H-NMR reports alongside ≥99% purity metrics, though orthogonal methods (e.g., mass spectrometry) are recommended to detect trace impurities .

Q. How does the isopropylidene protective group influence the compound’s stability in aqueous vs. anhydrous experimental conditions?

The isopropylidene group enhances stability in anhydrous or mildly acidic conditions by shielding the 2',3'-hydroxyls from hydrolysis. However, under strongly acidic or prolonged aqueous conditions (e.g., biological assays), partial deprotection may occur, altering reactivity. Researchers should monitor stability via time-resolved NMR or LC-MS when designing experiments involving solvents like DMSO or aqueous buffers .

Advanced Research Questions

Q. What strategies resolve contradictions between high synthetic purity (e.g., 99% by HPLC) and inconsistent biological activity in cell-based assays?

Discrepancies may arise from stereochemical impurities or residual solvents undetected by standard HPLC. For example, the fluorination step can generate diastereomers, which NMR might miss if signals overlap. Advanced chiral HPLC or X-ray crystallography should be employed to confirm stereochemical homogeneity . Additionally, endotoxin testing (LAL assay) is critical if the compound is used in cell culture, as trace endotoxins from synthesis can skew results .

Q. How does the 5-fluorine substitution impact the compound’s interaction with viral polymerases or cellular enzymes in antiviral studies?

The 5-fluoro group mimics the natural nucleoside’s structure but introduces electronic and steric perturbations. In antiviral research (e.g., against RNA viruses), this modification can inhibit viral polymerase activity via competitive binding or chain termination. To validate mechanisms, researchers should pair enzymatic assays (e.g., polymerase inhibition kinetics) with metabolic tracing (e.g., ³H-labeled analogs) to track incorporation into viral RNA/DNA .

Q. What methodological challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Endogenous nucleosides and matrix effects (e.g., protein binding) complicate quantification. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/ion-exchange) improves recovery, while UHPLC-MS/MS with isotope-labeled internal standards (e.g., ¹³C- or ¹⁵N-analogs) enhances specificity and accuracy . highlights attomole-level sensitivity for modified nucleosides using such workflows.

Method Development & Optimization

Q. How can researchers optimize regioselective deprotection of the isopropylidene group for downstream functionalization?

Controlled acid hydrolysis (e.g., dilute HCl in THF/water) selectively removes the isopropylidene group while preserving the 5-fluoro moiety. Reaction monitoring via TLC or in-line IR spectroscopy ensures minimal over-degradation. Alternative methods, such as enzymatic cleavage (e.g., lipases), offer milder conditions but require longer incubation times .

Q. What in silico tools predict the compound’s pharmacokinetic properties for preclinical studies?

Molecular docking (e.g., AutoDock Vina) models interactions with transporters (e.g., hENT1 for cellular uptake), while QSAR models estimate logP, solubility, and metabolic stability. ADMET predictors (e.g., SwissADME) can flag potential toxicity from fluorinated metabolites .

Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity despite consistent synthetic protocols?

Variability may stem from subtle differences in crystallization (affecting bioavailability) or residual metal catalysts (e.g., Pd from coupling reactions). Inductively coupled plasma mass spectrometry (ICP-MS) detects metal contaminants, while dissolution profiling (e.g., USP apparatus) assesses bioavailability differences .

Q. What experimental controls are essential when studying the compound’s role in epigenetic modulation or DNA repair pathways?

Include negative controls (unmodified cytidine analogs) and positive controls (e.g., 5-aza-2'-deoxycytidine for DNA methylation studies). For DNA repair assays, combine comet assays with γH2AX staining to differentiate direct DNA damage from repair pathway activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.